![molecular formula C22H23FN4OS B2666484 N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1185001-62-0](/img/structure/B2666484.png)
N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H23FN4OS and its molecular weight is 410.51. The purity is usually 95%.
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Biological Activity
N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Triazaspirodecane Core : Imparts structural rigidity and may interact with various biological targets.
- Sulfanyl Group : Potentially involved in redox reactions which can affect biological activity.
Molecular Formula
The molecular formula for this compound is C18H21F N4OS.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antipsychotic Effects : Some derivatives have shown promise in preclinical models for antipsychotic activity. For instance, studies on related triazaspiro compounds suggest they may modulate dopaminergic pathways with reduced side effects compared to traditional antipsychotics .
- Cardioprotective Properties : Research has highlighted the potential of triazaspiro compounds in cardiology, particularly in inhibiting mitochondrial permeability transition pore (mPTP) opening during myocardial infarction (MI). This action helps reduce apoptosis and improve cardiac function post-reperfusion .
Antipsychotic Activity
A study involving 1-aryl-1,3,8-triazaspiro[4.5]decan derivatives demonstrated that certain substitutions on the phenyl moiety could enhance antipsychotic efficacy while minimizing extrapyramidal side effects. The compound's ability to inhibit self-stimulation in medial forebrain bundle models indicates its potential as a treatment for psychotic disorders .
Cardiovascular Research
In a model assessing the effects of mPTP inhibitors during MI treatment, compounds based on the triazaspiro scaffold were shown to effectively decrease apoptotic rates in cardiac tissues and improve overall heart function when administered during reperfusion . This suggests a promising avenue for developing cardioprotective agents.
Comparative Biological Activity Table
Scientific Research Applications
Chemical Properties and Structure
N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide features a complex molecular structure that contributes to its biological activity. The compound has a molecular formula of C20H22FN5S and a molecular weight of approximately 367.48 g/mol. The presence of the fluorine atom and the triazaspiror scaffold are critical for its interaction with biological targets.
Cardiovascular Research
Recent studies have highlighted the role of compounds based on the triazaspiro scaffold in targeting mitochondrial permeability transition pore (mPTP) inhibitors. These compounds can mitigate myocardial damage during reperfusion after ischemia. The specific application of N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide in this context is being investigated for its potential to reduce apoptotic rates in cardiac cells and improve overall cardiac function during ischemic events .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into similar compounds has indicated that modifications in the triazaspiror structure can enhance cytotoxicity against various cancer cell lines. The ability to inhibit specific signaling pathways involved in tumor growth is an area of ongoing investigation.
Neuropharmacology
The unique scaffold may also provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound may exert beneficial effects on neuronal health.
Case Study 1: Myocardial Infarction Model
In a study examining myocardial infarction models, compounds similar to N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide demonstrated significant reductions in cell death and improvements in mitochondrial function when administered during reperfusion . These findings suggest that the compound could be developed as an adjunct therapy for myocardial infarction.
Case Study 2: Cancer Cell Line Testing
Preliminary tests on cancer cell lines have shown that derivatives of the triazaspiro framework exhibit varying degrees of cytotoxicity. Specific modifications to the side chains have enhanced activity against breast cancer and leukemia cell lines, indicating that N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide may be optimized for further development .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-27-12-10-22(11-13-27)25-20(16-6-3-2-4-7-16)21(26-22)29-15-19(28)24-18-9-5-8-17(23)14-18/h2-9,14H,10-13,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEISKZQTJIUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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